molecular formula C10H19N B14410943 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-77-2

1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14410943
CAS No.: 87401-77-2
M. Wt: 153.26 g/mol
InChI Key: KVSABHWHAZQCKC-UHFFFAOYSA-N
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Description

1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr or Hantzsch methods. These methods are preferred due to their operational simplicity, cost-effectiveness, and high yields.

Chemical Reactions Analysis

Types of Reactions

1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Dimers and tetracyclic compounds.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . Its unique structure allows it to bind to specific sites on enzymes, thereby modulating their activity.

Comparison with Similar Compounds

1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds such as pyridine and pyrimidine While all these compounds are heterocycles containing nitrogen, this compound is unique due to its specific structural arrangement and the presence of additional methyl groups

List of Similar Compounds

  • Pyridine
  • Pyrimidine
  • Imidazole
  • Indole

Properties

CAS No.

87401-77-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,2,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-8-7-9-5-4-6-10(9,2)11(8)3/h8-9H,4-7H2,1-3H3

InChI Key

KVSABHWHAZQCKC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCC2(N1C)C

Origin of Product

United States

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